molecular formula C13H8O2 B3032012 Biphenylene-2-carboxylic Acid CAS No. 93103-69-6

Biphenylene-2-carboxylic Acid

Cat. No.: B3032012
CAS No.: 93103-69-6
M. Wt: 196.2 g/mol
InChI Key: ZREZLKUCHWESDU-UHFFFAOYSA-N
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Description

Biphenylene-2-carboxylic acid is an organic compound with the molecular formula C13H8O2 It is a derivative of biphenylene, a polycyclic aromatic hydrocarbon, and contains a carboxylic acid functional group

Mechanism of Action

Target of Action

Biphenylene-2-carboxylic Acid is a compound that has been studied for its potential applications in various fields, such as chemical catalysis . More research is needed to identify and understand the role of these targets.

Mode of Action

It is known that biphenylene, a related compound, exhibits a metallic nature with a n-type Dirac cone . This suggests that this compound may interact with its targets in a way that influences electronic properties.

Biochemical Pathways

It is known that biphenylene, a related compound, has been studied for its potential applications in hydrogen evolution reactions . This suggests that this compound may also influence pathways related to energy production or catalysis.

Biochemical Analysis

Biochemical Properties

Preliminary studies suggest that it exhibits robust mechanical performance and high stability

Cellular Effects

The effects of Biphenylene-2-carboxylic Acid on various types of cells and cellular processes are currently under study. It is known to exhibit metallic properties with a n-type Dirac cone , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Preliminary findings suggest that it exhibits high stability, with an ultrahigh melting point up to 4500 K

Preparation Methods

Synthetic Routes and Reaction Conditions: Biphenylene-2-carboxylic acid can be synthesized through several methods, including:

    Oxidation of Biphenylene: One common method involves the oxidation of biphenylene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This reaction introduces the carboxylic acid group at the 2-position of the biphenylene ring.

    Grignard Reagent Method: Another method involves the reaction of a Grignard reagent with carbon dioxide (CO2) followed by acid hydrolysis. For example, phenylmagnesium bromide can react with CO2 to form the corresponding carboxylic acid after hydrolysis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form more complex carboxylic acids or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Formation of more oxidized carboxylic acids.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic ring.

Scientific Research Applications

Biphenylene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    Biphenyl-2-carboxylic acid: Similar structure but lacks the biphenylene ring system.

    Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety.

    Benzoic acid: A simpler aromatic carboxylic acid with a single benzene ring.

Uniqueness: Biphenylene-2-carboxylic acid is unique due to its biphenylene ring system, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of polycyclic aromatic systems on chemical reactivity and molecular interactions.

Properties

IUPAC Name

biphenylene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c14-13(15)8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREZLKUCHWESDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357398
Record name Biphenylene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93103-69-6
Record name Biphenylene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Biphenylenecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Biphenylene carboxylic acid is prepared from the oxidation of 2-acetylbiphenylene in dioxane with sodium hypochlorite solution by the process described by W. Baker et al., J. Chem. Soc. 1476 (1954). The acid is refluxed in excess thionyl chloride to produce the acid chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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